2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine
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Overview
Description
2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine is a complex organic compound featuring an imidazole ring, a sulfonyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine involves multiple steps, starting with the formation of the imidazole ring. Recent advances in the synthesis of imidazoles have highlighted the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as tert-butylhydroperoxide (TBHP).
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and hydrogen gas for reduction. The reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the compound’s complex structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of disubstituted imidazoles .
Scientific Research Applications
2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4-sulfonyl derivatives: These compounds share the imidazole and sulfonyl groups but differ in their additional substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups attached.
Properties
Molecular Formula |
C16H21N5O3S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylsulfonyl)-3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C16H21N5O3S/c1-12-5-18-15(19-6-12)24-10-16-4-2-3-13(16)8-21(9-16)25(22,23)14-7-17-11-20-14/h5-7,11,13H,2-4,8-10H2,1H3,(H,17,20) |
InChI Key |
GDGLCUWQAAJGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN=CN4 |
Origin of Product |
United States |
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